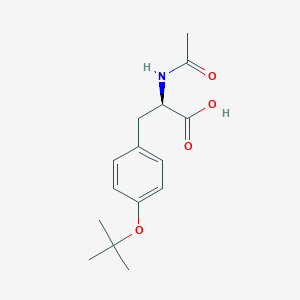
Ac-D-Tyr(tBu)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-D-Tyr(tBu)-OH, also known as N-Acetyl-D-tyrosine tert-butyl ester, is a modified amino acid derivative. It is a synthetic compound that has been used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is characterized by the presence of an acetyl group attached to the amino group of the D-tyrosine residue and a tert-butyl ester group attached to the carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-Tyr(tBu)-OH typically involves the protection of the amino and carboxyl groups of D-tyrosine. The amino group is acetylated using acetic anhydride, while the carboxyl group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ac-D-Tyr(tBu)-OH undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free carboxylic acid.
Scientific Research Applications
Ac-D-Tyr(tBu)-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as an antiarrhythmic agent.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of Ac-D-Tyr(tBu)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and tert-butyl ester groups enhance the compound’s stability and bioavailability. The phenolic hydroxyl group of the tyrosine residue can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ac-D-Tyr-OH: Lacks the tert-butyl ester group, making it less stable and less bioavailable.
Ac-L-Tyr(tBu)-OH: Contains the L-tyrosine residue instead of the D-tyrosine residue, which can result in different biological activity and interactions.
Ac-D-Tyr-OMe: Has a methyl ester group instead of a tert-butyl ester group, affecting its stability and reactivity.
Uniqueness
Ac-D-Tyr(tBu)-OH is unique due to the presence of both the acetyl and tert-butyl ester groups, which enhance its stability, bioavailability, and reactivity. These modifications make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-10(17)16-13(14(18)19)9-11-5-7-12(8-6-11)20-15(2,3)4/h5-8,13H,9H2,1-4H3,(H,16,17)(H,18,19)/t13-/m1/s1 |
InChI Key |
JLNUTWJSFBIAAS-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















